5-(furan-2-ylmethylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
Description
5-(Furan-2-ylmethylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione is a barbiturate derivative featuring a furan-2-ylmethylene substituent at the C5 position of the pyrimidinetrione core. It is synthesized via a Claisen-Schmidt condensation between 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione (dimethylbarbituric acid) and 2-furaldehyde, yielding an 85% product as a yellow powder . Structural confirmation is achieved through NMR and GC/EI-MS analyses . This compound is part of a broader class of 5-arylidene barbiturates, which are studied for their diverse biological and material science applications.
Properties
IUPAC Name |
5-(furan-2-ylmethylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-12-9(14)8(6-7-4-3-5-17-7)10(15)13(2)11(12)16/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYCUNGRNDXOOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=CO2)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(furan-2-ylmethylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of furan-2-carbaldehyde with 1,3-dimethylbarbituric acid under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(furan-2-ylmethylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Furan derivatives with additional oxygen-containing functional groups.
Reduction: Dihydrofuran derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
5-(furan-2-ylmethylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione is a heterocyclic compound that combines a furan ring with a pyrimidine derivative and has a molecular formula of and a molecular weight of approximately 234.21 g/mol . The pyrimidine moiety in its structure is a common feature in biologically active compounds and pharmaceuticals, giving it potential biological activities and applications in medicinal chemistry.
Applications
This compound is explored for its anticancer and antimicrobial properties. Studies have shown that compounds in this class can inhibit cell proliferation in cancer cell lines, with some derivatives demonstrating promising GI50 values (concentration required to inhibit cell growth by 50%) in the nanomolar range. Structurally similar compounds have also been investigated for their antimicrobial properties, suggesting their potential as therapeutic agents.
Interaction studies are performed to understand the binding affinity and efficacy of this compound against specific biological targets. Modifications to the compound can enhance or alter its biological activity.
Structural Analogs
Several compounds share structural similarities with this compound. These variations in substituents can significantly influence biological activity and application potential.
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 5-(4-nitrophenyl)furan-2-ylmethylene)pyrimidine-2,4,6(1H,3H,5H)-trione | Contains a nitrophenyl group | Antimicrobial activity | Enhanced solubility properties |
| 5-(indolin-3-ylmethylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione | Indole substitution | Anticancer activity | Potential for varied bioactivity due to the indole moiety |
| 5-(thiophen-2-ylmethylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione | Thiophene ring inclusion | Antiviral properties | Variability in electronic properties |
Mechanism of Action
The mechanism of action of 5-(furan-2-ylmethylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with various molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects . The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their comparative properties:
Key Comparative Insights:
Biological Activity: Anticancer Activity: Indole- and benzylidene-substituted analogs (e.g., 5-(benzylidene)- and 5-((1-benzylindol-3-yl)methylene)- derivatives) exhibit potent antiproliferative effects due to DNA intercalation and hydrophobic interactions . In contrast, the furan-substituted compound lacks significant cytotoxic activity but shows promise in non-therapeutic applications like sensing . Antimicrobial Activity: Halogenation of the furan ring (e.g., 3,4-dichlorophenyl substitution) enhances antimicrobial potency, likely by increasing membrane penetration .
Physical/Chemical Properties :
- Solubility : The furan-substituted compound’s high polarity contrasts with the lipophilic dibutyl analogs (e.g., Barb), which are more suitable for hydrophobic environments .
- Photophysical Behavior : BDAB’s large Stokes shift and solvatochromism stem from its push-pull electronic structure, unlike the furan-substituted compound, which has moderate fluorescence .
Applications :
- Corrosion Inhibition : Bifuranyl-methylene derivatives (e.g., MA-1230) outperform furan-substituted analogs in corrosion inhibition due to planar adsorption and bifunctional chelation .
- Sensors : The furan-substituted compound’s reactivity with amines makes it ideal for volatile amine detection, whereas Barb’s dibutyl groups enhance sensor durability .
Synthetic Methods :
- Claisen-Schmidt condensation is common for arylidene barbiturates , while indole hybrids require multi-step Michael additions . Halogenated derivatives often employ electrophilic substitution post-synthesis .
Biological Activity
5-(furan-2-ylmethylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione (CAS Number: 63987-50-8) is a heterocyclic compound notable for its potential biological activities. This compound integrates a furan ring with a pyrimidine derivative, contributing to its unique properties and applications in medicinal chemistry. The molecular formula of this compound is , with a molecular weight of approximately 234.21 g/mol .
The compound exhibits the following chemical properties:
- Molecular Weight : 234.208 g/mol
- Density : 1.4 ± 0.1 g/cm³
- Boiling Point : 344.1 ± 52.0 °C at 760 mmHg
- Flash Point : 161.9 ± 30.7 °C .
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant anticancer activity. Studies have demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines. For example, GI50 values (the concentration required to inhibit cell growth by 50%) have been reported in the nanomolar range for certain derivatives .
Case Study :
A study evaluating the antiproliferative effects of similar compounds found that modifications to the furan and pyrimidine structures significantly enhanced their activity against human cancer cells .
Antimicrobial Activity
The compound also shows promising antimicrobial properties against a variety of microorganisms. This aspect is particularly important as it opens avenues for developing new therapeutic agents targeting bacterial infections .
Synthesis and Experimental Procedures
The synthesis of this compound typically involves the reaction of furan derivatives with dimethylbarbituric acid under controlled conditions to yield high-purity products. The process may include:
- Mixing furan derivatives with dimethylbarbituric acid in an appropriate solvent.
- Heating under reflux to facilitate the reaction.
- Purification through crystallization or chromatography to obtain the final product.
Comparative Analysis of Related Compounds
Several compounds share structural similarities with this compound. The following table summarizes their unique features and biological activities:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 5-(4-nitrophenyl)furan-2-ylmethylene)pyrimidine-2,4,6(1H,3H,5H)-trione | Contains a nitrophenyl group | Antimicrobial activity | Enhanced solubility properties |
| 5-(indolin-3-ylmethylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione | Indole substitution | Anticancer activity | Potential for varied bioactivity |
| 5-(thiophen-2-ylmethylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione | Thiophene ring inclusion | Antiviral properties | Variability in electronic properties |
The mechanisms by which these compounds exert their biological effects often involve interaction studies focusing on binding affinity and efficacy against specific biological targets. These studies are crucial for understanding how modifications to the compound can enhance or alter its biological activity .
Q & A
Basic: What are the standard synthesis methods for 5-(furan-2-ylmethylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione, and how can reaction conditions be optimized?
Answer:
The compound is synthesized via a condensation reaction between 1,3-dimethylbarbituric acid and furfural. A typical protocol involves stirring equimolar amounts of both reactants in water at room temperature for 2 hours, yielding a yellow solid with ~83% efficiency after purification via dichloromethane/NaHSO₃ extraction and MgSO₄ drying . Optimization strategies include:
- Solvent systems : Two-phase methods (e.g., DCM-H₂O with NaHCO₃) improve yields compared to one-phase systems (DCM + triethylamine) by enhancing phase separation and reducing side reactions .
- Temperature : Room temperature avoids thermal degradation of the furan moiety, critical for preserving the conjugated structure .
Basic: How is the structural characterization of this compound performed, and what key features are observed?
Answer:
Structural analysis employs:
- X-ray crystallography : Reveals planar geometry and intermolecular interactions (e.g., hydrogen bonding) that stabilize 2D-polymeric architectures in related derivatives .
- NMR spectroscopy : Key signals include δ 8.65 (d, 1H, furan proton), 3.41 ppm (s, 6H, methyl groups), confirming the methylene bridge and substituent positions .
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretching) and ~1600 cm⁻¹ (C=C furan conjugation) validate the trione core and furan linkage .
Basic: What initial biological screening approaches are used to evaluate its bioactivity?
Answer:
- Antiproliferative assays : Tested against cancer cell lines (e.g., ovarian, breast) using MTT assays, with IC₅₀ values compared to controls like cisplatin .
- DNA interaction studies : UV-Vis titration and fluorescence quenching assess binding to calf thymus DNA (ctDNA), with calculated binding constants (Kb) indicating intercalation or groove-binding modes .
Advanced: How do structural modifications influence its biological activity, and how are contradictions in data resolved?
Answer:
- Substituent effects : Electron-withdrawing groups on the arylidene moiety enhance DNA binding but may reduce solubility, requiring balance in derivative design .
- Contradictions : Discrepancies in IC₅₀ values across studies may arise from cell line heterogeneity or assay conditions. Cross-validation with 3D spheroid models and proteomic profiling resolves false positives .
Advanced: What mechanisms underlie its corrosion inhibition properties in acidic environments?
Answer:
- Adsorption studies : Electrochemical impedance spectroscopy (EIS) and polarization curves show >90% inhibition efficiency for copper in HNO₃, attributed to adsorption via the furan and trione moieties forming protective layers .
- Computational support : Density Functional Theory (DFT) calculates high adsorption energy (-345 kJ/mol) and Fukui indices identifying nucleophilic attack sites on the furan ring .
Advanced: How do solvatochromic and spectroscopic properties inform its application in light-matter interaction studies?
Answer:
- Solvatochromism : Bathochromic shifts in polar solvents (e.g., Δλ = 50 nm in DMSO vs. hexane) indicate intramolecular charge transfer, useful for designing push-pull systems in photonics .
- Ultra-strong coupling : When embedded in optical microcavities, the compound exhibits Rabi splitting (~560 meV), enabling polariton-based devices .
Advanced: How can computational methods predict and optimize its bioactivity or material properties?
Answer:
- Molecular docking : Simulates binding to target proteins (e.g., mutant SOD1 for anti-aggregation activity) using AutoDock Vina, with binding scores (<-7 kcal/mol) guiding synthetic priorities .
- Molecular dynamics (MD) : Models adsorption on metal surfaces to predict corrosion inhibition efficiency, correlating with experimental SEM/EDX data .
Advanced: What strategies optimize the synthesis of derivatives with tailored properties?
Answer:
- Enamine precursor routes : React 5-((dimethylamino)methylene) derivatives with amino acids under mild conditions (room temperature, NaHCO₃), achieving >90% yields for functionalized analogs .
- Photoresponsive derivatives : Incorporation of Stenhouse adducts via [4+2] cycloaddition enables reversible color changes under visible light, useful in smart materials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
